molecular formula C18H18N4O3S B2580343 Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034481-26-8

Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2580343
CAS RN: 2034481-26-8
M. Wt: 370.43
InChI Key: YZCXTUJRVCEQAF-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, also known as BPTM, is a novel compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its unique chemical structure has made it a subject of interest for researchers.

Scientific Research Applications

Structural Activity Relationship and Importance in Medicinal Chemistry

Benzothiazole derivatives are integral to numerous natural and synthetic bioactive molecules. Their pharmacological activities include anti-viral, anti-microbial, anti-allergic, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties. The C-2 and C-6 substitutions on the benzothiazole ring are pivotal for these biological activities. This versatility underscores the benzothiazole scaffold's significance in drug discovery and development (Bhat & Belagali, 2020).

Anticancer Potentials

The structural variations of benzothiazole derivatives significantly influence their anticancer activity. Various substitutions have been explored to design and develop novel benzothiazole derivatives with enhanced anticancer potential across different cell lines. These efforts have elucidated the structure-activity relationship (SAR) and mechanisms of action, including tyrosine kinase inhibition, topoisomerase inhibition, and induction of apoptosis through reactive oxygen species (ROS) activation (Pathak et al., 2019).

Therapeutic Potential Across a Spectrum of Diseases

Benzothiazoles are not only pivotal in cancer therapy but also exhibit a wide range of therapeutic potentials against microbial infections, inflammation, neurodegeneration, and viral diseases. Their structural simplicity and synthetic accessibility make them a valuable scaffold for developing new therapeutic agents. The review of patents and literature from recent years highlights the ongoing innovation in benzothiazole-based drug development, particularly focusing on anticancer and antimicrobial applications (Kamal et al., 2015), (Law & Yeong, 2022).

Mechanism of Action

properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-15-9-19-10-16(21-15)25-12-5-4-8-22(11-12)18(23)17-20-13-6-2-3-7-14(13)26-17/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXTUJRVCEQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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